2-{[4-(2-Chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide
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Overview
Description
2-{[4-(2-Chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that includes a quinoline core, a cyano group, and a sulfanylacetamide moiety
Preparation Methods
The synthesis of 2-{[4-(2-Chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, and the use of catalysts .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[4-(2-Chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The cyano group and the quinoline core play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other cyanoacetamide derivatives and quinoline-based structures. For example:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide: Used in medicinal chemistry. These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 2-{[4-(2-Chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide.
Properties
Molecular Formula |
C18H16ClN3O2S |
---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
2-[[4-(2-chlorophenyl)-3-cyano-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H16ClN3O2S/c19-12-5-2-1-4-10(12)16-11(8-20)18(25-9-15(21)24)22-13-6-3-7-14(23)17(13)16/h1-2,4-5,16,22H,3,6-7,9H2,(H2,21,24) |
InChI Key |
CMHGPHDDHSLWFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(N2)SCC(=O)N)C#N)C3=CC=CC=C3Cl)C(=O)C1 |
Origin of Product |
United States |
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